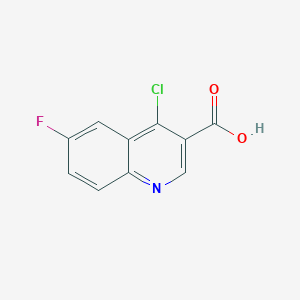

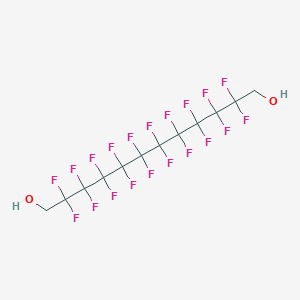

4-Chloro-6-fluoroquinoline-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-6-fluoroquinoline-3-carboxylic acid, often involves strategies like the Gould-Jacobs reaction, facilitated by microwave assistance and catalyzed by metals such as aluminum. The optimized conditions for such syntheses highlight the efficiency and yield improvement of these processes (Bao-an, 2012). Additionally, various routes have been explored to synthesize related compounds, showcasing the versatility and adaptability of synthetic methods in accessing the quinoline core structure (Egawa et al., 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those related to 4-Chloro-6-fluoroquinoline-3-carboxylic acid, has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These analyses provide insight into the arrangement of atoms and the molecular geometry, crucial for understanding the chemical behavior and reactivity of these compounds (Podányi et al., 1996).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, halogenated quinoline carboxylates can react with aminopyridines to yield hydroxyquinoline carboxylic acid pyridylamides, showcasing the potential for diversifying the quinoline scaffold (Ukrainets et al., 2005). Moreover, the introduction of halogens and nucleophiles into the quinoline ring through reactions such as the Schiemann reaction and nucleophilic substitution highlights the versatility of quinoline derivatives for further chemical modifications (Araki et al., 1968).

Aplicaciones Científicas De Investigación

Summary of the Application

Fluoroquinolones are a family of antibacterials that have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . 4-Chloro-6-fluoroquinoline-3-carboxylic acid can be used as a precursor in the synthesis of these compounds .

Methods of Application or Experimental Procedures

The synthesis of fluoroquinolones often involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines, respectively .

Results or Outcomes

Fluoroquinolones have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . They possess a high antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .

Formation of Complexes with Metals

Summary of the Application

4-Chloro-6-fluoroquinoline-3-carboxylic acid, as a part of fluoroquinolones, can form complexes with metals . These complexes have potential applications in various fields.

Methods of Application or Experimental Procedures

The formation of complexes involves the reaction of the fluoroquinolone with a metal ion. The exact procedure can vary depending on the specific metal and the desired complex .

Organic Chemistry: Development of Small Molecules

Summary of the Application

The pharmaceutical industry demands the development of small molecules, which could be a rich source of biological potential . 4-Chloro-6-fluoroquinoline-3-carboxylic acid, as a part of fluoroquinolones, can be used in the development of these small molecules .

Results or Outcomes

The development of small molecules can lead to a rich source of biological potential . These small molecules can be used in various applications, including drug discovery .

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMDTRIVHUEXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392547 | |

| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-fluoroquinoline-3-carboxylic acid | |

CAS RN |

179024-67-0 | |

| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

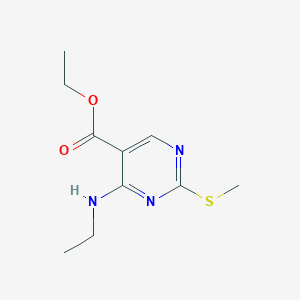

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)